molecular formula C4H4BrNO2 B3308044 4-Bromo-1,5-dihydro-5-hydroxy-2h-pyrrol-2-one CAS No. 93637-09-3

4-Bromo-1,5-dihydro-5-hydroxy-2h-pyrrol-2-one

Cat. No.: B3308044
CAS No.: 93637-09-3
M. Wt: 177.98 g/mol
InChI Key: IWIWEQUZJREXDE-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one is a heterocyclic compound with the molecular formula C4H4BrNO2 and a molecular weight of 177.98 g/mol This compound is characterized by a bromine atom attached to a pyrrolone ring, which is a five-membered lactam

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the bromination of 1,5-dihydro-5-hydroxy-2H-pyrrol-2-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolone derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the hydroxyl group play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit specific enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of diverse compounds with tailored properties .

Properties

IUPAC Name

3-bromo-2-hydroxy-1,2-dihydropyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2/c5-2-1-3(7)6-4(2)8/h1,4,8H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIWEQUZJREXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(NC1=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1,5-dihydro-5-hydroxy-2h-pyrrol-2-one
Reactant of Route 2
4-Bromo-1,5-dihydro-5-hydroxy-2h-pyrrol-2-one
Reactant of Route 3
4-Bromo-1,5-dihydro-5-hydroxy-2h-pyrrol-2-one
Reactant of Route 4
4-Bromo-1,5-dihydro-5-hydroxy-2h-pyrrol-2-one
Reactant of Route 5
4-Bromo-1,5-dihydro-5-hydroxy-2h-pyrrol-2-one
Reactant of Route 6
4-Bromo-1,5-dihydro-5-hydroxy-2h-pyrrol-2-one

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